

Application Notes and Protocols for Fenazaquin in Spider Mite Control

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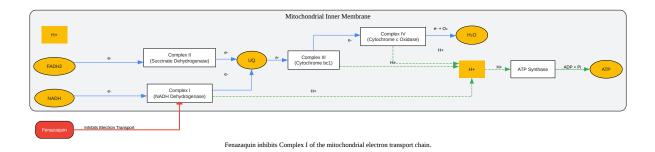
Introduction

Fenazaquin is a quinazoline-based acaricide effective against a wide range of mite species, including the two-spotted spider mite (Tetranychus urticae), a significant pest in global agriculture.[1][2] Its mode of action involves the disruption of mitochondrial respiration, providing both contact and ingestive toxicity against all life stages of spider mites, from eggs to adults.[3][4] These application notes provide detailed information on the efficacy, mode of action, and protocols for the use of **fenazaquin** in agricultural research and pest management contexts.

Mode of Action

Fenazaquin acts as a Mitochondrial Electron Transport Inhibitor (METI). Specifically, it inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][4] This disruption of ATP production leads to rapid cessation of feeding and, ultimately, mortality of the target mite.





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Caption: Fenazaquin's mode of action via inhibition of mitochondrial Complex I.

Efficacy Data

Fenazaquin has demonstrated high efficacy against various spider mite species on different crops. The following tables summarize key quantitative data from laboratory and field studies.

Table 1: Laboratory Bioassay Efficacy of Fenazaquin against Tetranychus urticae

Formulation	LC50 (mg·L⁻¹)	LT50 (hours) at 1.50 mg·L ⁻¹	Ovicidal Mortality (%)	Citation
Fenazaquin 10 EC	1.440	~8	>70%	[2]
Fenazaquin 10 EC	0.08 ppm	-	-	[5]



Table 2: Field Trial Efficacy of **Fenazaquin** against Two-Spotted Spider Mite (Tetranychus urticae) on Tomato

Formulation	Application Rate (g a.i./ha)	Mite Population Reduction (%)	Days After Spraying (DAS)	Citation
Fenazaquin 10 EC	125	90.27 - 92.13	10	[1][6][7]
Fenazaquin 10 EC	150	90.27 - 92.13	10	[1][6][7]
Fenazaquin 200 SC	625 ml/ha	-	3, 7, and 14	[8]
Fenazaquin 200 SC	800 ml/ha	-	3, 7, and 14	[8]
Fenazaquin 200 SC	1250 ml/ha	100% mortality at 14 DAS	14	[8]

Table 3: Field Trial Efficacy of **Fenazaquin** against Two-Spotted Spider Mite (Tetranychus urticae) on Okra

Formulation	Application Rate (g a.i./ha)	Efficacy	Citation
Fenazaquin 10 EC	125	Highest reduction in mite numbers	[2]
Fenazaquin 10 EC	150	Highest reduction in mite numbers	[2]

Experimental Protocols

Protocol 1: Concentration-Response Bioassay (Leaf Dip Method)

Methodological & Application





This protocol is adapted from methodologies used to determine the lethal concentration (LC) of **fenazaquin** against spider mites.

Objective: To determine the concentration of **fenazaquin** required to cause mortality in a spider mite population.

Materials:

- **Fenazaquin** formulation (e.g., Pride® 20% SC)
- · Distilled water
- Surfactant (optional, as per formulation instructions)
- Host plant leaves (e.g., bean, Vigna unguiculata L.)[3]
- Petri dishes (9 cm diameter)
- Cotton wool
- Filter paper
- Fine camel hair brush
- Adult female spider mites (Tetranychus urticae), 24-48 hours old
- Growth chamber or incubator (25 ± 2°C, 60 ± 5% RH, 16:8 L:D photoperiod)[3]

Procedure:

- Mite Rearing: Maintain a healthy, acaricide-susceptible colony of Tetranychus urticae on a suitable host plant, such as bean plants, in a controlled environment.[3]
- Preparation of Test Arenas: Line the bottom of Petri dishes with a thin layer of watersaturated cotton wool. Place a leaf disc (4 cm diameter) cut from a host plant onto the cotton. The wet cotton serves to keep the leaf turgid and acts as a barrier to prevent mites from escaping.[3]

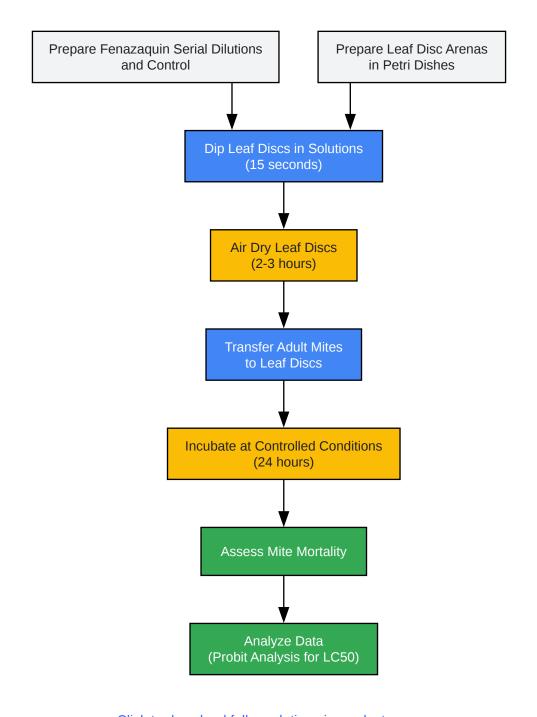
Methodological & Application





- Preparation of Fenazaquin Solutions: Prepare a stock solution of fenazaquin. Perform serial dilutions with distilled water to obtain a range of at least five concentrations expected to cause between 20% and 90% mortality. A control solution of distilled water (with surfactant if used in treatments) must be included.
- Leaf Disc Treatment: Immerse each leaf disc into the respective **fenazaquin** solution (or control solution) for 15 seconds. Allow the leaf discs to air dry for approximately 2-3 hours.
- Mite Infestation: Using a fine brush, transfer 20-40 adult female mites onto the adaxial surface of each treated leaf disc.
- Incubation: Place the Petri dishes in a growth chamber under controlled conditions (25 ± 2°C, 60 ± 5% RH, 16:8 L:D photoperiod).[3]
- Mortality Assessment: After 24 hours, assess mite mortality under a stereomicroscope. Mites
 are considered dead if they do not move when prodded with a fine brush.[9]
- Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the data using probit analysis to determine the LC50 and LC90 values and their corresponding 95% confidence intervals.





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Caption: Workflow for a standard leaf dip bioassay to test **fenazaquin** efficacy.

Protocol 2: Field Efficacy Trial

Objective: To evaluate the efficacy of **fenazaquin** in controlling spider mite populations on a crop under field conditions.

Materials:



- Fenazaquin formulation (e.g., Fenazaquin 200 SC)
- Standard check acaricide (e.g., Spiromesifen 22.90% SC)[8]
- Untreated control (water spray)
- Backpack sprayer or similar application equipment
- Magnifying lens (10x)
- · Data collection sheets

Experimental Design:

- Site Selection: Choose a field with a uniform and moderate-to-high natural infestation of the target spider mite species.
- Plot Layout: Use a Randomized Complete Block Design (RCBD) with at least three replications for each treatment.[8]
- Treatments: Include different application rates of fenazaquin, a standard commercial acaricide as a positive control, and an untreated control.[8]
- Pre-Treatment Count: Before application, record the initial mite population. Randomly select a predetermined number of leaves per plot (e.g., 10) and count the number of motile mites within a specified area (e.g., 4-6 cm²) on the underside of the leaves.[1][8]
- Application: Apply the treatments using a calibrated sprayer to ensure thorough coverage of the plant foliage.
- Post-Treatment Counts: Conduct mite population counts at regular intervals after spraying, for example, at 3, 7, and 14 days after spraying (DAS).[8]
- Data Collection: At each sampling date, record the number of live mites per leaf area. Also, note any signs of phytotoxicity.
- Data Analysis: Calculate the mean number of mites per leaf for each treatment at each time point. The percentage reduction in the mite population can be calculated using the



Henderson-Tilton formula. Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Safety and Selectivity

Fenazaquin has been shown to be relatively safe for predatory phytoseiid mites at effective application rates, making it a suitable component for Integrated Pest Management (IPM) programs.[1][6] However, as with all pesticides, users should adhere to all safety precautions outlined on the product label to minimize exposure and environmental impact.

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